molecular formula C23H20N2O5 B423340 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE

Cat. No.: B423340
M. Wt: 404.4g/mol
InChI Key: BSTDASIDVRGNDY-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and methoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzoyl hydrazine with 4-methoxybenzaldehyde under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE stands out due to its unique hydrazinylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4g/mol

IUPAC Name

[3-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20N2O5/c1-28-19-10-6-17(7-11-19)22(26)25-24-15-16-4-3-5-21(14-16)30-23(27)18-8-12-20(29-2)13-9-18/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

BSTDASIDVRGNDY-BUVRLJJBSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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